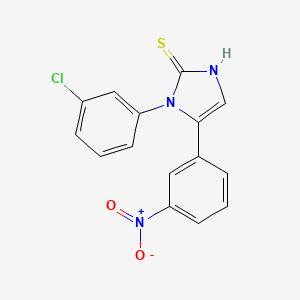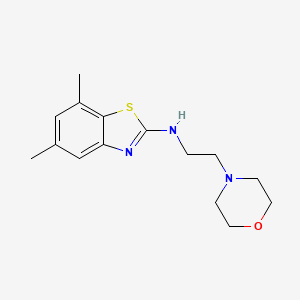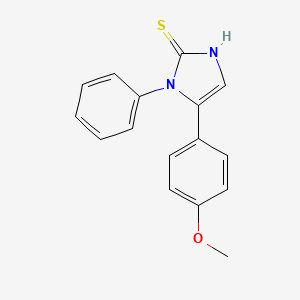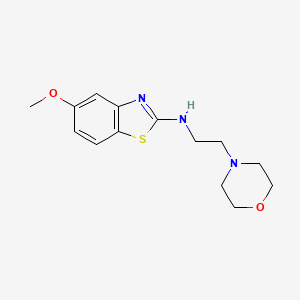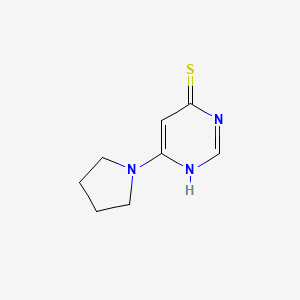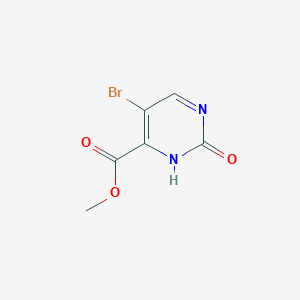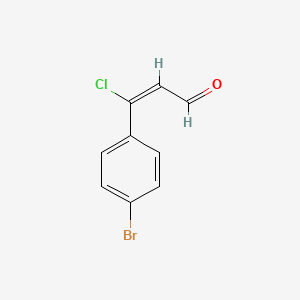
(2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving bromophenyl or chloroacrylaldehyde groups .Molecular Structure Analysis
The molecular structure of similar compounds depends on various factors, including the arrangement of the bromophenyl and chloroacrylaldehyde groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific conditions and reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can depend on factors like their molecular structure and the presence of functional groups .Scientific Research Applications
Synthesis and Molecular Structures
- The molecular structure of similar compounds, such as (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione, shows two p-bromo phenyl rings and a less planar enedione group, indicating potential applications in molecular synthesis and structural analysis (Lastovickova, La Scala & Sausa, 2018).
Photoluminescence Characteristics
- Derivatives of (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde, such as α,β-diarylacrylonitrile derivatives, exhibit photoluminescence properties, emitting green fluorescence under UV irradiation, and show good thermal stability, making them suitable for applications in materials science and optical technologies (Li et al., 2011).
Optical and Electronic Properties
- Studies on related compounds, like (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, reveal their utility in exploring linear optical, second and third-order nonlinear optical properties. These properties are crucial for applications in semiconductor devices and electronic materials (Shkir et al., 2019).
Antifungal Activities
- Halogenated phenyl derivatives, including those related to (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde, have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp., indicating potential applications in antifungal research and drug development (Buchta et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-3-chloroprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEIVZSKOZFHRN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C=O)/Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde | |
CAS RN |
14063-78-6 | |
| Record name | 4-Bromo.-β.-chlorocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



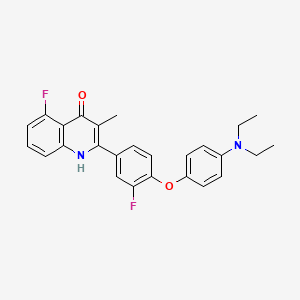
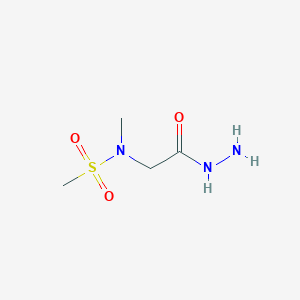
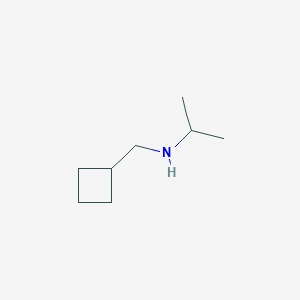
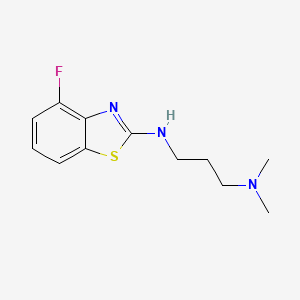
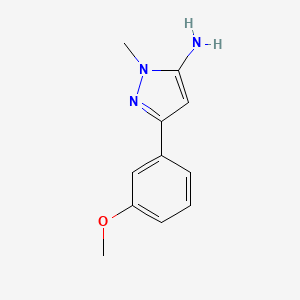
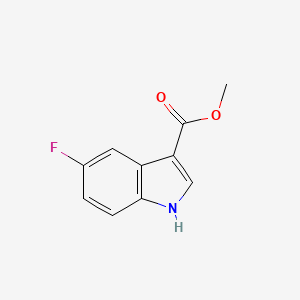
![5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid](/img/structure/B1416130.png)
